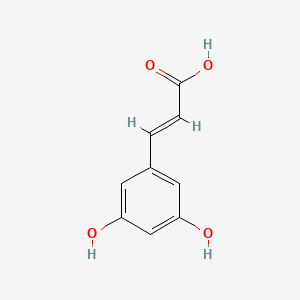

3,5-Dihydroxycinnamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3,5-dihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5,10-11H,(H,12,13)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFCZSWTQMCKFP-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1O)O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301030504 | |

| Record name | 3,5-Dihydroxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,5-Dihydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

127791-54-2, 28374-93-8 | |

| Record name | (2E)-3-(3,5-Dihydroxyphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127791-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dihydroxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028374938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127791542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIHYDROXYCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PD8QLS6G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-Dihydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

245 - 246 °C | |

| Record name | 3,5-Dihydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Natural Sources of 3,5 Dihydroxycinnamic Acid

Distribution in Botanical Species

3,5-Dihydroxycinnamic acid is a hydroxycinnamic acid and an isomer of the more commonly known caffeic acid. wikipedia.org While its isomer, caffeic acid (3,4-dihydroxycinnamic acid), is widely distributed across the plant kingdom, the specific distribution of this compound is less documented. mdpi.comnih.gov However, it is recognized as a naturally occurring phenolic compound. Dihydroxycinnamic acids, in general, are found in various parts of fruits and vegetables, with the highest concentrations typically in the outer parts of ripe fruits. tuscany-diet.net

Research indicates that dihydroxycinnamic acids, including the 3,5-isomer, are structural and functional constituents of plant cell walls. google.com One patent mentions this compound as a type of dihydroxycinnamic acid that can be found in vegetable waste products. google.com

Identification in Natural Extracts and Dietary Components

While not as extensively studied as its 3,4-isomer, this compound has been identified in certain natural extracts and is associated with the consumption of specific dietary components. It is primarily linked to the intake of whole-grain wheat and rye, as it is a metabolite of alkylresorcinols, which are compounds abundant in these cereals. tandfonline.commdpi.com

Detailed research has shown that after the consumption of alkylresorcinols from whole grains, this compound is one of the metabolites detected in biological samples. tandfonline.com This indicates that while it may not be directly present in high concentrations in many foods, it is formed in the body from precursors found in whole grains.

A study on the polyphenolic composition of various medicinal and food plants from the Asteraceae family identified several caffeoyl derivatives, such as chlorogenic acid and dicaffeoylquinic acids. scirp.org While this study focused on derivatives of caffeic acid, the presence of a wide range of hydroxycinnamic acids in this plant family suggests the potential for finding this compound or its derivatives as well.

| Dietary Source Category | Specific Examples | Related Compounds |

| Whole Grains | Wheat, Rye | Alkylresorcinols (precursors) |

Detection as a Biomarker of Dietary Intake in Biological Samples

A significant area of research on this compound is its role as a biomarker for dietary intake, particularly of whole grains and gluten. researchgate.netresearchgate.netnih.gov Several studies have proposed and evaluated its use in monitoring adherence to specific diets, such as a gluten-free diet. researchgate.netresearchgate.netnih.gov

When individuals consume whole-grain wheat and rye, the alkylresorcinols present are metabolized in the body, leading to the formation of several metabolites, including this compound. tandfonline.commdpi.com This metabolite can then be detected in biological samples like urine. tandfonline.comresearchgate.net Research has shown a correlation between the intake of gluten-containing cereals and the presence of this compound in urine, making it a potential selective biomarker for gluten intake. researchgate.netresearchgate.netnih.gov

Studies have focused on developing analytical methods to accurately detect and quantify this compound in urine. researchgate.netresearchgate.netnih.gov Its detection can help in assessing compliance with a gluten-free diet in individuals with celiac disease. researchgate.netnih.gov The presence of this compound, along with other alkylresorcinol metabolites like 3-(3,5-dihydroxyphenyl)-1-propanoic acid (DHPPA) and 5-(3,5-dihydroxyphenyl)pentanoic acid (DHPPTA), provides an objective measure of whole grain consumption. researchgate.net The long-term stability of this compound in urine samples further enhances its suitability as a dietary biomarker. researchgate.net

| Biological Sample | Detected Compound | Dietary Source Indicated | Research Focus |

| Urine | This compound | Whole-grain wheat and rye, Gluten | Biomarker for whole grain and gluten intake, monitoring gluten-free diet adherence |

| Urine | 3-(3,5-dihydroxyphenyl)-1-propanoic acid (DHPPA) | Whole-grain wheat and rye | Biomarker for whole grain intake |

| Urine | 5-(3,5-dihydroxyphenyl)pentanoic acid (DHPPTA) | Whole-grain wheat and rye | Biomarker for whole grain intake |

Biosynthesis and Metabolic Pathways of 3,5 Dihydroxycinnamic Acid in Biological Systems

Phenylpropanoid Pathway Intermediacy and Derivation

The biosynthesis of 3,5-Dihydroxycinnamic acid is intricately linked to the phenylpropanoid pathway, a major route for the synthesis of a wide array of phenolic compounds in plants. nih.govbas.bg This pathway commences with the amino acid L-phenylalanine, which is converted to cinnamic acid. nih.govresearchgate.net Subsequent hydroxylations and other modifications of cinnamic acid lead to a variety of hydroxycinnamic acids. nih.gov

While the direct synthesis of this compound within the primary phenylpropanoid pathway in plants is not as prominently documented as its isomers like caffeic acid (3,4-dihydroxycinnamic acid), it is recognized as a dihydroxycinnamic acid. google.com The general scheme of the phenylpropanoid pathway involves the initial conversion of phenylalanine to cinnamic acid, followed by hydroxylation at the 4-position to form p-coumaric acid. researchgate.netgoogle.com Further hydroxylations at the 3 and 5 positions are key steps in producing various phenolic acids. nih.gov For instance, the formation of sinapic acid involves sequential methoxylation at the 3 and 5 positions of the p-coumarate ring, with intermediates such as caffeic acid and 5-hydroxyferulic acid. nih.gov

In human metabolism, particularly by the gut microbiota, this compound can be formed from the dehydroxylation of 3,4,5-trihydroxycinnamic acid. chemfont.ca It is also considered a metabolite of tyrosine. biosynth.com

Enzymatic Transformations and Precursor Utilization

The formation of hydroxycinnamic acids is governed by a series of enzymatic reactions. The key enzymes in the initial steps of the phenylpropanoid pathway include Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL). researchgate.net

While the specific enzymes directly responsible for the synthesis of this compound are not as well-characterized as those for other isomers, the general enzymatic activities involved in the phenylpropanoid pathway provide a framework. Hydroxylases, particularly those belonging to the cytochrome P450 monooxygenase family, play a crucial role in adding hydroxyl groups to the phenyl ring. nih.govnih.gov

In the context of gut microbiota, a dehydroxylase enzyme is predicted to catalyze the conversion of 3,4,5-trihydroxycinnamic acid to this compound. chemfont.ca Furthermore, the metabolism of this compound itself can lead to other compounds. For example, it is predicted that a reductase enzyme in the human gut microbiota can convert this compound to 3,5-Dihydroxyphenylpropionic acid. hmdb.ca

Table 1: Key Precursors and Enzymes in Related Hydroxycinnamic Acid Biosynthesis

| Precursor/Substrate | Enzyme | Product | Organism/System |

|---|---|---|---|

| L-Phenylalanine | Phenylalanine Ammonia-Lyase (PAL) | Cinnamic acid | Plants |

| Cinnamic acid | Cinnamate-4-Hydroxylase (C4H) | p-Coumaric acid | Plants |

| p-Coumaric acid | p-Coumarate 3-hydroxylase (C3H) | Caffeic acid | Plants |

| 3,4,5-Trihydroxycinnamic acid | Dehydroxylase | This compound | Human gut microbiota |

| This compound | Reductase (abkar1) | 3,5-Dihydroxyphenylpropionic acid | Human gut microbiota |

Formation of Conjugates and Esters in Organisms

Hydroxycinnamic acids, including their various isomers, frequently exist in conjugated forms within plants, such as esters or amides. bas.bg They can form esters with organic acids like quinic acid, shikimic acid, and tartaric acid, as well as with sugars. bas.bg For example, chlorogenic acid is a well-known ester of caffeic acid and quinic acid. google.combas.bg While specific conjugates of this compound are not as extensively documented as those of other hydroxycinnamic acids, the general principle of esterification is a common metabolic fate for this class of compounds in plants. google.combas.bg These conjugated forms can influence the storage, transport, and bioavailability of the parent acid.

In human metabolism, after their formation or release from dietary sources in the gut, phenolic acids can undergo further phase II conjugation reactions, such as sulfation and glucuronidation, prior to excretion. atamanchemicals.comresearchgate.net These processes are crucial for detoxification and elimination of these compounds.

Chemical Synthesis and Derivatization Strategies for 3,5 Dihydroxycinnamic Acid

Synthetic Methodologies for 3,5-Dihydroxycinnamic Acid

The synthesis of this compound, an isomer of the more common caffeic acid, can be achieved through established organic chemistry reactions. The primary strategies involve the formation of the α,β-unsaturated carboxylic acid structure from an appropriately substituted aromatic aldehyde, typically 3,5-dihydroxybenzaldehyde (B42069).

Key synthetic routes include the Knoevenagel condensation and the Perkin reaction. thepharmajournal.comatamanchemicals.com The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds. wikipedia.org In the context of this compound synthesis, this reaction involves the condensation of 3,5-dihydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters. thepharmajournal.comwikipedia.org The reaction is typically catalyzed by a weak base like pyridine (B92270) or piperidine. thepharmajournal.comwikipedia.org A notable variation is the Doebner modification, which uses pyridine as the solvent and malonic acid as the active methylene compound, often leading to simultaneous decarboxylation to yield the desired cinnamic acid derivative. thepharmajournal.comwikipedia.org

The Perkin reaction offers another classic route, involving the condensation of an aromatic aldehyde (3,5-dihydroxybenzaldehyde) with an acid anhydride, such as acetic anhydride, in the presence of the alkali salt of the acid, like sodium acetate. pcbiochemres.comlongdom.org This base-catalyzed reaction produces the α,β-unsaturated aromatic acid, although it is generally most applicable to aromatic aldehydes. longdom.org

Modern modifications to these classic reactions aim to improve yield, reduce reaction times, and employ more environmentally benign conditions. These include the use of microwave irradiation and solvent-free conditions, which have been successfully applied to the synthesis of various cinnamic acid derivatives. jocpr.com For instance, microwave-assisted Knoevenagel condensation using catalysts like polyphosphate ester (PPE) or tetrabutylammonium (B224687) bromide (TBAB) has proven effective for other hydroxylated cinnamic acids and is applicable for the 3,5-dihydroxy isomer. thepharmajournal.comjocpr.comresearchgate.net

| Synthetic Method | Key Reactants | Typical Catalyst/Conditions | Primary Advantages/Disadvantages |

|---|---|---|---|

| Knoevenagel Condensation | 3,5-Dihydroxybenzaldehyde, Malonic Acid (or ester) | Weak base (e.g., Pyridine, Piperidine) thepharmajournal.comwikipedia.org | Versatile and efficient for C=C bond formation. The Doebner modification simplifies the process by inducing decarboxylation. wikipedia.org |

| Perkin Reaction | 3,5-Dihydroxybenzaldehyde, Acetic Anhydride | Alkali salt of the acid (e.g., Sodium Acetate) longdom.org | Classic, well-established method. May lead to unwanted side products in the presence of a base. jocpr.com |

| Microwave-Assisted Synthesis | Aryl aldehyde, Malonic acid | Polyphosphate ester (PPE) or TBAB, often solvent-free jocpr.comresearchgate.net | Reduces reaction time, often improves yield, and is more environmentally friendly. thepharmajournal.comjocpr.com |

Design and Synthesis of this compound Derivatives

The derivatization of this compound primarily targets its carboxylic acid and phenolic hydroxyl functional groups to create a library of new molecules with potentially enhanced or novel biological activities. The most common derivatives are esters and amides, formed at the carboxyl group. mdpi.commdpi.com

The design of these derivatives is often guided by a specific therapeutic goal. For instance, a study focused on developing anti-inflammatory agents synthesized ten different derivatives of this compound to explore how structural modifications would impact their activity. eurekaselect.comingentaconnect.combenthamdirect.com

Synthesis of Esters: Ester derivatives are commonly synthesized through several methods:

Fischer Esterification: Reacting this compound with an alcohol under acidic conditions.

Acyl Chloride Method: Converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol. researchgate.net

Coupling Reagents: A milder and highly efficient method involves the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). bas.bgresearchgate.net These reagents facilitate the direct condensation of the carboxylic acid with an alcohol.

Synthesis of Amides: Amide derivatives are synthesized by reacting this compound with a primary or secondary amine. Similar to esterification, this transformation is often carried out using coupling reagents like EDCI/HOBt (1-hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to achieve high yields under mild conditions. mdpi.comresearchgate.net

A novel synthetic strategy for creating long-chain alkyl cinnamyl esters involves a modified Knoevenagel condensation. ipp.pt In this approach, long-chain alcohols are first reacted with Meldrum's acid to form monomalonate half-esters. These intermediates are then condensed with a substituted benzaldehyde (B42025) (such as 3,5-dihydroxybenzaldehyde) to directly yield the desired long-chain cinnamate (B1238496) ester, bypassing the need for protection and deprotection steps. ipp.pt

| Derivative Type | Functional Group Targeted | Common Synthetic Method | Key Reagents |

|---|---|---|---|

| Esters | Carboxylic Acid | Coupling Agent-Mediated Esterification | Alcohol, DCC/EDCI, DMAP bas.bgresearchgate.net |

| Amides | Carboxylic Acid | Coupling Agent-Mediated Amidation | Amine, EDCI/HOBt, HATU mdpi.comresearchgate.net |

| Long-Chain Alkyl Esters | Carboxylic Acid | Verley-Doebner modified Knoevenagel Condensation | Long-chain alcohol, Meldrum's Acid, Substituted Benzaldehyde ipp.pt |

Rational Design for Modulated Biological Activity

Rational design of this compound derivatives aims to optimize their therapeutic properties by systematically modifying their chemical structure. This process relies on understanding the structure-activity relationship (SAR), which correlates specific structural features with changes in biological activity. nih.govresearchgate.net The goal is to enhance potency, selectivity, or pharmacokinetic properties.

A prime example of rational design is the synthesis and evaluation of ten this compound derivatives for anti-inflammatory purposes. eurekaselect.comingentaconnect.combenthamdirect.com While the parent compound has biological activities, the study sought to improve them. The research found that one specific derivative, compound 7, exhibited a significantly more pronounced anti-inflammatory effect than the parent acid. eurekaselect.comingentaconnect.combenthamdirect.com Mechanistic studies revealed this enhanced activity was due to its ability to reduce the synthesis of key inflammatory mediators like tumor necrosis factor-α (TNF-α), and interleukins 1β and 6. eurekaselect.combenthamdirect.com This demonstrates a successful rational design strategy where derivatization led to a molecule with superior biological function.

General SAR principles for hydroxycinnamic acids provide a framework for designing new derivatives:

Hydroxyl Group Positioning: The number and position of hydroxyl groups on the phenyl ring are critical for antioxidant activity. Dihydroxy derivatives generally show stronger antioxidant potential than monohydroxy compounds. mdpi.com

The Acryloyl Moiety: The α,β-unsaturated carbonyl group is a key pharmacophore for many biological activities, including anti-inflammatory and hepatoprotective effects. researchgate.net However, its necessity can be target-dependent. pcbiochemres.com

Esterification/Amidation: Converting the carboxylic acid to an ester or amide can modulate the compound's lipophilicity. This change affects how the molecule interacts with biological membranes and protein targets. For instance, increasing the lipophilicity by adding a longer alkyl chain to an ester derivative has been shown to enhance anticancer activity in some cinnamic acid analogues. jst.go.jp

Substitutions on the Phenyl Ring: The addition of other groups, such as methoxy (B1213986) groups, can influence biological outcomes. In some cases, methoxy groups decrease antioxidant activity compared to the corresponding hydroxyl groups, while in other contexts, they are crucial for activity. pcbiochemres.comresearchgate.neteurekaselect.com For example, in a study of various cinnamic acid derivatives, compounds with a methoxy group at position 3 or 4 were among the most active for hepatoprotection. researchgate.neteurekaselect.com

By applying these principles, researchers can rationally design novel this compound derivatives with tailored activities for specific therapeutic applications, moving beyond serendipitous discovery to targeted drug development. pcbiochemres.comnih.gov

| Structural Feature | Impact on Biological Activity | Example Application/Finding |

|---|---|---|

| Carboxylic Acid Derivatization (Ester/Amide) | Modulates lipophilicity, affecting cell uptake and target interaction. jst.go.jp | A specific ester derivative of this compound showed enhanced anti-inflammatory activity. eurekaselect.combenthamdirect.com |

| Number of -OH Groups | Generally, more hydroxyl groups increase antioxidant activity. mdpi.com | Dihydroxycinnamic acids are typically stronger antioxidants than monohydroxycinnamic acids. mdpi.com |

| Position of Substituents | The specific location of hydroxyl or methoxy groups is critical for activity. pcbiochemres.comeurekaselect.com | Methoxy groups at the C3 or C4 position were found to be important for hepatoprotective activity in related cinnamic derivatives. researchgate.neteurekaselect.com |

| α,β-Unsaturated Bond | Often a key pharmacophore for anti-inflammatory and anticancer effects. researchgate.net | The C7-C8 double bond was a critical structural element for synergistic anticancer activity in combination with other agents. nih.govresearchgate.net |

Advanced Analytical Methodologies for 3,5 Dihydroxycinnamic Acid Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating 3,5-DHCA from other components in a mixture, which is a critical step before its identification and quantification. iipseries.org The choice of chromatographic method often depends on the complexity of the sample matrix and the required sensitivity. lcms.cz

High-Performance Thin-Layer Chromatography (HPTLC) has been successfully employed for the analysis of 3,5-DHCA. A notable application involves its determination in urine samples where it serves as a biomarker for gluten intake. researchgate.netnih.govgavinpublishers.com A specific method combines a Fast Blue (FB)-doped polydimethylsiloxane (B3030410) (PDMS) membrane with colorimetric HPTLC on reversed-phase (RP-C18) plates. researchgate.netnih.gov This approach facilitates a selective method to isolate the response of 3,5-DHCA. nih.gov In this procedure, methanolic urine extracts are derivatized using the FB-doped membrane before being spotted on the HPTLC plate for separation. researchgate.net This HPTLC-based strategy is presented as a promising tool for both visual detection of dietary transgressions and subsequent quantitative analysis through image analysis and spectroscopic techniques. researchgate.netnih.gov

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures. iipseries.orgijpsjournal.comchemijournal.com In the context of 3,5-DHCA analysis, several such techniques have been utilized.

The HPTLC method described above is an example of a hyphenated technique, where HPTLC is combined with colorimetric detection and subsequent spectroscopic analysis. researchgate.netnih.gov Another significant hyphenated technique used for the identification of 3,5-DHCA is Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS). slu.se This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, enabling the identification of putative alkylresorcinol metabolites, including 3,5-DHCA, in urine. slu.se

High-Performance Thin-Layer Chromatography (HPTLC) Applications

Spectroscopic Detection Methods

Following chromatographic separation, spectroscopic methods are used for the detection and quantification of 3,5-DHCA. In a recently developed method, detection is achieved through colorimetric response evaluated by visual inspection, digital image analysis, and spectroscopic measurements. nih.gov This is made possible by a derivatization reaction with a Fast Blue (FB) reagent, which imparts a distinct color to the 3,5-DHCA spot on the HPTLC plate. researchgate.net The resulting UV-vis spectra show a characteristic band for the 3,5-DHCA derivative, allowing for its confirmation in patient samples by comparing the spectra to that of a pure standard. researchgate.net

Biomarker Assay Development and Validation

3,5-Dihydroxycinnamic acid has been identified as a potential biomarker for the intake of whole grain wheat and rye, as it is a metabolite of alkylresorcinols found in these grains. slu.se More specifically, it has been investigated as a selective biomarker for gluten intake, which is critical for monitoring adherence to a gluten-free diet in individuals with celiac disease. researchgate.netnih.govuv.es The development of analytical strategies to detect such biomarkers is of significant interest for enhancing diagnostics and enabling more personalized medicine. nih.govgavinpublishers.com

The validation of any new biomarker assay requires a thorough assessment of its selectivity and sensitivity. For the HPTLC-based method for 3,5-DHCA in urine, the combination of a selective derivatization step using a Fast Blue-doped PDMS membrane and subsequent RP-C18 HPTLC separation was shown to effectively isolate the 3,5-DHCA response from interfering compounds in the urine matrix. researchgate.netnih.gov

The method demonstrated good sensitivity and precision. nih.gov The analytical parameters were estimated, showing a limit of detection (LOD) of 0.8 mg L⁻¹ or lower and a precision, expressed as relative standard deviation (RSD), of less than 7%. researchgate.netnih.gov

Table 1: Validation Parameters for HPTLC-based 3,5-DHCA Assay

| Parameter | Reported Value | Source |

|---|---|---|

| Limit of Detection (LOD) | ≤ 0.8 mg L⁻¹ | researchgate.net, nih.gov |

| Precision (RSD) | < 7% | researchgate.net, nih.gov |

Urine is a complex biological matrix, and its analysis often requires specific sample preparation steps to ensure accurate results. gavinpublishers.com For the determination of 3,5-DHCA in urine, a key methodological advancement is the use of a solid-phase extraction (SPE) step to clean up the sample and concentrate the analyte before derivatization and HPTLC analysis. researchgate.net The effectiveness of this approach was confirmed by recovery studies, which showed satisfactory values greater than 80%. researchgate.netnih.gov This indicates that the method is robust and suitable for analyzing 3,5-DHCA in complex matrices like urine, which is essential for its application in monitoring dietary compliance. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | 3,5-DHCA |

Biological Activities and Molecular Mechanisms of 3,5 Dihydroxycinnamic Acid and Its Derivatives in Vitro and Animal Studies

Antioxidant Mechanisms

3,5-Dihydroxycinnamic acid, a member of the hydroxycinnamic acid family, possesses antioxidant properties attributed to its chemical structure. nih.gov Phenolic acids are characterized by a benzene (B151609) ring, a carboxylic acid group, and one or more hydroxyl groups, which confer antioxidant functions. nih.gov The capacity of these compounds to act as antioxidants is linked to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. This process is often evaluated using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. nih.govmdpi.com Generally, a higher number of hydroxyl groups on the aromatic ring correlates with stronger free radical scavenging activity. nih.gov The redox potentials of hydroxycinnamic acid derivatives are typically lower than those of highly reactive species like the hydroxyl radical, making them effective scavengers. nih.gov

The role of this compound in preventing oxidative stress extends beyond direct radical scavenging to cellular protection. ontosight.ai Phenolic compounds can help prevent chronic conditions by protecting cells from oxidative damage. ontosight.aiatamanchemicals.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them with antioxidants. nih.gov Hydroxycinnamic acids contribute to cellular defense by inhibiting lipid peroxidation, a key process in cellular damage initiated by free radicals. nih.gov By mitigating the damage caused by ROS, these compounds help maintain cellular integrity and function. nih.gov

Free Radical Scavenging Efficacy

Anti-inflammatory Mechanisms

Derivatives of this compound have demonstrated significant anti-inflammatory effects by modulating the expression of key pro-inflammatory cytokines. In an animal study involving 12-O-tetradecanoylphorbol 13-acetate-induced mouse ear edema, a synthesized derivative of this compound (referred to as compound 7) was shown to reduce both the mRNA and protein synthesis of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). eurekaselect.comingentaconnect.com These cytokines are central to initiating and amplifying inflammatory responses. jst.go.jp The downregulation of these mediators by a this compound derivative highlights its potential to curb inflammation at the molecular level. eurekaselect.comingentaconnect.com

The anti-inflammatory action of this compound derivatives also involves the inhibition of enzymatic pathways that produce inflammatory mediators. In vitro cell-based assays have shown that a derivative of this compound can inhibit the production of Prostaglandin (B15479496) E2 (PGE2), a potent inflammatory molecule. eurekaselect.comingentaconnect.com This effect is achieved by targeting the cyclooxygenase-2 (COX-2) enzyme. eurekaselect.com Specifically, in lipopolysaccharide (LPS)-treated RAW 264.7 macrophage cells, the compound suppressed the production of PGE2 catalyzed by COX-2, indicating a direct influence on this critical inflammatory pathway. eurekaselect.comingentaconnect.com

In addition to the COX-2 pathway, derivatives of this compound have been shown to inhibit the 5-Lipoxygenase (5-LOX) pathway. This pathway is responsible for producing leukotrienes, another class of potent inflammatory mediators. eurekaselect.com In vitro studies using A23187-treated rat basophilic leukemia (RBL-1) cells demonstrated that a this compound derivative inhibited 5-lipoxygenase production, which in turn led to a reduction in Leukotriene B4 (LTB4) levels. eurekaselect.comingentaconnect.com The ability to inhibit both the COX-2 and 5-LOX pathways suggests a broad-spectrum anti-inflammatory activity. eurekaselect.com

Table 1: Summary of Anti-inflammatory Mechanisms of a this compound Derivative (Compound 7) eurekaselect.comingentaconnect.com

| Mechanism | Model System | Effect |

| Cytokine Modulation | 12-O-tetradecanoylphorbol 13-acetate-induced mouse ear edema | Reduced mRNA and protein synthesis of TNF-α, IL-1β, and IL-6. |

| PGE2 Inhibition | Lipopolysaccharide-treated RAW 264.7 cells (in vitro) | Inhibited production of cyclooxygenase-2-catalyzed Prostaglandin E2. |

| LTB4 Inhibition | A23187-treated RBL-1 cells (in vitro) | Inhibited 5-lipoxygenase production, reducing Leukotriene B4. |

Reduction of Neutrophil Infiltration (Animal models)

Derivatives of this compound, notably 3,5-dicaffeoylquinic acid, have demonstrated the ability to reduce neutrophil infiltration in various animal models of inflammation. Neutrophil infiltration is a key event in the inflammatory process, and its reduction is a marker of anti-inflammatory activity.

In a mouse model of acute airway inflammation induced by ammonia (B1221849) liquor, orally administered caffeoylquinic acids, including 3,5-dicaffeoylquinic acid, exhibited a significant anti-inflammatory effect. taylorfrancis.com Another derivative, 4,5-dicaffeoylquinic acid, was found to significantly inhibit leukocytosis in the bronchoalveolar lavage fluid in this model. taylorfrancis.com

Studies on inflammatory bowel disease models have also highlighted the potential of related compounds. For instance, oral administration of 5-O-caffeoylquinic acid was shown to provide protective effects in mouse models of induced colitis by decreasing the infiltration of neutrophils. researchgate.net Similarly, in a trinitrobenzenesulfonic acid-induced colitis mouse model, 5-caffeoylquinic acid administration led to a reduction in neutrophil infiltration. mdpi.com Propolis, a natural resin that can contain various cinnamic acid derivatives, has also been shown to diminish the increase in neutrophil infiltration in a mouse model of monosodium urate-induced peritonitis. nih.gov

The anti-ulcerogenic properties of several caffeoylquinic acids, including 3,5-di-O-caffeoylquinic acid, have been documented, suggesting a role in mitigating inflammation-related damage in the gastrointestinal tract. researchgate.net

Table 1: Effects of this compound Derivatives on Neutrophil Infiltration in Animal Models

| Compound | Animal Model | Key Findings | Reference(s) |

| Caffeoylquinic acids (including 3,5-dicaffeoylquinic acid) | Acute airway inflammation (mice) | Showed a marked anti-inflammatory effect. | taylorfrancis.com |

| 4,5-dicaffeoylquinic acid | Acute airway inflammation (mice) | Significantly inhibited leukocytosis in bronchoalveolar lavage fluid. | taylorfrancis.com |

| 5-O-caffeoylquinic acid | Induced colitis (mice) | Reduced neutrophil infiltration. | researchgate.net |

| 5-caffeoylquinic acid | Trinitrobenzenesulfonic acid-induced colitis (mice) | Reduced neutrophil infiltration. | mdpi.com |

| Propolis (containing cinnamic acid derivatives) | Monosodium urate-induced peritonitis (mice) | Attenuated the increase in neutrophil infiltration. | nih.gov |

Other Noteworthy Biological Activities (In Vitro and Non-Human Models)

Beyond the reduction of neutrophil infiltration, this compound and its derivatives have been shown to possess a range of other biological activities in in vitro and non-human models, primarily related to their antioxidant and anti-inflammatory properties.

Antioxidant Activity:

This compound itself has been identified as a potent antioxidant. mdpi.com In a study where it was isolated from Eleutherococcus sessiliflorus, the compound demonstrated strong radical scavenging capabilities against both ABTS and DPPH radicals. mdpi.comresearchgate.net Its presence has also been reported in the flowers of Ipomoea asarifolia, where it is associated with the plant's antioxidant properties. scielo.brscielo.br

The derivative 3,5-dicaffeoylquinic acid (3,5-diCQA) has also been noted for its antioxidant effects. Dicaffeoylquinic acid dimers are reported to have greater antioxidant activity than their monomeric counterparts. scielo.br Specifically, 3,5-diCQA, along with 5-caffeoylquinic acid, showed a protective effect against tert-butyl hydroperoxide-induced reactive oxygen species (ROS) generation in HepG2 cells. mdpi.com

Anti-inflammatory and Related Activities:

In vitro studies have further elucidated the anti-inflammatory mechanisms of 3,5-dicaffeoylquinic acid. It was found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. taylorfrancis.com This inhibition was associated with the downregulation of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α) gene expression. taylorfrancis.com Furthermore, 3,5-dicaffeoylquinic acid was shown to limit LPS-mediated injury in human endothelial cells, an effect linked to the inactivation of intracellular ROS and inhibition of caspase-3 activity. taylorfrancis.com

Other Activities:

3,5-dicaffeoylquinic acid has also been investigated for other bioactivities. It exhibited weak inhibitory activity against xanthine (B1682287) oxidase, an enzyme involved in the production of uric acid. frontiersin.org In a study related to ulcerative colitis, this compound was found to be overrepresented in the fecal water metabolite profiles of the stable patient group, suggesting a potential role in maintaining gut health. nih.gov

Table 2: Other Biological Activities of this compound and its Derivatives (In Vitro)

| Compound | Model System | Biological Activity | Key Findings | Reference(s) |

| This compound | Chemical assays (ABTS, DPPH) | Antioxidant | Showed potent radical scavenging abilities. | mdpi.comresearchgate.net |

| 3,5-dicaffeoylquinic acid | HepG2 cells | Antioxidant | Protected against t-BOOH-induced ROS generation. | mdpi.com |

| 3,5-dicaffeoylquinic acid | RAW 264.7 murine macrophages | Anti-inflammatory | Inhibited NO production and downregulated iNOS, COX-2, and TNF-α gene expression. | taylorfrancis.com |

| 3,5-dicaffeoylquinic acid | Human endothelial cells | Anti-inflammatory / Cytoprotective | Limited LPS-mediated injury through ROS inactivation and caspase-3 inhibition. | taylorfrancis.com |

| 3,5-dicaffeoylquinic acid | Enzyme assay | Xanthine oxidase inhibition | Exhibited weak inhibitory activity. | frontiersin.org |

| This compound | Human fecal water metabolome | Potential gut health modulator | Overrepresented in the stable group of ulcerative colitis patients. | nih.gov |

Structure Activity Relationship Sar Studies of 3,5 Dihydroxycinnamic Acid Derivatives

Influence of Hydroxyl Group Positions on Biological Potency

The number and arrangement of hydroxyl (-OH) groups on the phenyl ring of cinnamic acid derivatives are critical determinants of their biological potency, particularly their antioxidant capacity. mdpi.com The presence of hydroxyl groups enhances the molecule's ability to donate a hydrogen atom or an electron, which is a key mechanism for neutralizing free radicals. mdpi.com

Generally, an increase in the number of hydroxyl groups on the phenyl ring correlates with stronger biological activity. For instance, studies comparing the anti-cancer effects of cinnamic acid decyl ester derivatives demonstrated that the tri-hydroxy derivative (3,4,5-trihydroxycinnamic acid decyl ester) exhibited greater cell growth inhibitory action against MCF-7 breast cancer cells than the di-hydroxy derivative (3,4-dihydroxycinnamic acid decyl ester). jst.go.jp Similarly, the di-hydroxy derivative was more potent than the mono-hydroxy derivatives. jst.go.jp This trend suggests that a greater number of hydroxyl groups on the aryl ring enhances the anti-cancer effects. jst.go.jp

The position of the hydroxyl groups also significantly influences activity. For many biological activities, a catechol (ortho-dihydroxy) arrangement, such as that found in caffeic acid (3,4-dihydroxycinnamic acid), is considered particularly important for high antioxidant activity. core.ac.ukresearchgate.net However, studies on the antimicrobial activity of certain derivatives have shown that the position of the hydroxyl group can drastically alter efficacy. For example, when a hydroxyl group was introduced in the meta or para position of a particular derivative, a significant loss of antimicrobial activity was observed compared to the derivative with the hydroxyl group in the ortho position. nih.gov

Effects of Side Chain Modifications on Pharmacological Responses

Modifications to the acrylic acid side chain of 3,5-dihydroxycinnamic acid can profoundly impact its pharmacological properties. The key features of the side chain that are often manipulated in SAR studies include the carboxylic acid group and the α,β-unsaturated double bond. nih.gov

Esterification of the carboxylic acid group is a common modification that can alter the lipophilicity and, consequently, the bioavailability and cellular uptake of the compound. For example, converting caffeic acid to its phenethyl ester (CAPE) has been shown to enhance its biological activities in some contexts. core.ac.uk Studies on cinnamic acid decyl ester derivatives have also highlighted the importance of the ester moiety in influencing biological effects. jst.go.jp

The presence of the α,β-unsaturated double bond in the side chain is often considered vital for the antioxidant activity of hydroxycinnamic acids. core.ac.uknih.gov This double bond contributes to the stability of the phenoxyl radical formed after the donation of a hydrogen atom, thereby enhancing its radical scavenging ability. nih.gov However, the role of this double bond can be complex and context-dependent. For instance, in a study on the hepatoprotective activity of dihydroxycinnamic acid derivatives, no significant difference was observed between 3,4-dihydroxycinnamic acid and its reduced form, 3,4-dihydroxyhydrocinnamic acid (which lacks the double bond), suggesting that the α,β-unsaturated bond did not significantly affect hepatoprotective activity in that specific model. jocpr.compcbiochemres.com

Further modifications, such as the introduction of different functional groups to the side chain, can also modulate activity. For example, amidation of the carboxylic acid group has been explored, with some caffeic acid amides showing superior antioxidant activity compared to their corresponding ester derivatives. core.ac.uk

Comparative SAR Analysis with Other Hydroxycinnamic Acid Isomers and Analogs

Comparing the structure-activity relationships of this compound with its isomers and other analogs provides a broader understanding of the structural requirements for biological activity. Key comparators include other dihydroxycinnamic acids like caffeic acid (3,4-dihydroxycinnamic acid) and other common hydroxycinnamic acids such as p-coumaric acid, ferulic acid, and sinapic acid. mdpi.com

The antioxidant potential of hydroxycinnamic acids generally follows the order: caffeic acid > sinapic acid ~ ferulic acid > p-coumaric acid. researchgate.net This highlights the importance of the substitution pattern on the phenyl ring. Caffeic acid, with its ortho-dihydroxy (catechol) structure, is often the most potent antioxidant. core.ac.ukresearchgate.net The addition of a methoxy (B1213986) group, as seen in ferulic acid (3-methoxy-4-hydroxycinnamic acid), can sometimes decrease the antioxidant activity compared to the corresponding dihydroxy compound (caffeic acid). core.ac.uk

The presence of fluorine atoms, as in 3,5-difluoro-4-hydroxycinnamic acid, can enhance chemical stability and biological activity compared to non-fluorinated analogs like caffeic acid and ferulic acid. This is attributed to the high electronegativity of fluorine, which can influence the electronic properties of the molecule.

In the context of hepatoprotective activity, a study comparing various cinnamic acid derivatives found that compounds with a methoxy group at the 3 or 4 position, or a 3,4-methylenedioxy moiety, were the most active. eurekaselect.comresearchgate.net In contrast, the disubstituted 3,4-dihydroxy derivative (caffeic acid) displayed poorer activity in this particular model. eurekaselect.comresearchgate.net This underscores that the optimal substitution pattern can vary depending on the specific biological endpoint being measured.

The table below summarizes the comparative activity of different hydroxycinnamic acid derivatives based on their substitution patterns.

| Compound Name | Substitution Pattern | Relative Biological Activity (Example) |

| 3,4,5-Trihydroxycinnamic acid decyl ester | Three hydroxyl groups | High anti-cancer cell growth inhibition jst.go.jp |

| 3,4-Dihydroxycinnamic acid (Caffeic acid) | Ortho-dihydroxy (catechol) | High antioxidant activity core.ac.ukresearchgate.net |

| This compound | Meta-dihydroxy | Activity varies depending on the assay |

| Ferulic acid | 3-methoxy-4-hydroxy | Generally lower antioxidant activity than caffeic acid core.ac.uk |

| p-Coumaric acid | 4-hydroxy | Lower antioxidant activity compared to dihydroxy derivatives core.ac.uk |

Pharmacokinetics and Metabolism of 3,5 Dihydroxycinnamic Acid Non Human Studies

Absorption and Distribution Profiles in Animal Models

Direct research on the absorption and distribution of 3,5-Dihydroxycinnamic acid itself is limited. However, studies on related compounds provide insights. In animal models, particularly rats, this compound has been identified as a metabolite of alkylresorcinols (ARs), which are phenolic lipids found in the bran of grains like wheat and rye. slu.seresearchgate.net

Following the consumption of AR-containing diets, this compound is detected in the plasma and urine of rats. slu.seresearchgate.net This indicates that after being formed through the metabolism of ARs, likely in the liver, it is absorbed into the systemic circulation and distributed throughout the body before its eventual excretion. slu.seresearchgate.netresearchgate.net Studies have shown that ARs can be incorporated into erythrocyte membranes and accumulate in adipose tissue in rats, though the specific distribution of the this compound metabolite is not detailed. slu.se The presence of its conjugates in blood further supports its systemic distribution. serummetabolome.ca

Table 1: Detection of this compound in Animal Models

| Animal Model | Precursor Compound | Biofluid/Tissue Detected | Reference |

|---|---|---|---|

| Rat | Alkylresorcinols (C17:0, C25:0) | Urine, Plasma | slu.seresearchgate.net |

| Rat | Alkylresorcinols (from rye bran) | Urine | researchgate.net |

Biotransformation Pathways and Metabolite Identification (e.g., glucuronidation, sulfation)

The biotransformation of this compound in animal models primarily involves phase II conjugation reactions, specifically glucuronidation and sulfation. slu.seresearchgate.netresearchgate.net These processes facilitate the detoxification and excretion of the compound.

Glucuronidation: The attachment of a glucuronic acid moiety to this compound is a key metabolic pathway. The resulting metabolite, this compound glucuronide, has been identified in biological samples. serummetabolome.cahmdb.cafoodb.ca In studies involving rats fed alkylresorcinols, the presence of these conjugates is inferred by their detection in urine following treatment with β-glucuronidase, an enzyme that cleaves the glucuronide bond. researchgate.netresearchgate.net

Sulfation: Sulfation is another major route for the metabolism of this compound. This process involves the addition of a sulfonate group, catalyzed by sulfotransferase enzymes. A sulfated conjugate of this compound has been identified in urine from rats following a whole grain rye bread intervention. slu.se The metabolite "this compound sulfate" is a known product of this biotransformation. serummetabolome.ca

These metabolic conversions occur mainly in the liver and potentially the intestinal mucosa, transforming the parent compound into more water-soluble forms ready for excretion. nih.gov

Table 2: Identified Metabolites of this compound in Non-Human Studies

| Metabolite Name | Metabolic Pathway | Biofluid Detected | Reference |

|---|---|---|---|

| This compound glucuronide | Glucuronidation | Blood, Urine | serummetabolome.cahmdb.cafoodb.ca |

| This compound sulfate (B86663) | Sulfation | Blood, Urine | slu.seserummetabolome.ca |

Excretion Routes and Kinetics in Animal Models

The primary route for the elimination of this compound and its metabolites from the body in animal models is via urinary excretion. slu.se

Studies in rats have consistently identified this compound and its conjugated forms in urine samples after the administration of alkylresorcinol-rich foods. researchgate.netresearchgate.net Within two hours of consumption, metabolites including this compound were detected in the urine of rats after enzymatic deconjugation, suggesting relatively rapid metabolism and clearance. researchgate.netresearchgate.net While specific pharmacokinetic parameters such as elimination half-life (t½) and total urinary excretion percentage for this compound are not extensively detailed, the evidence points towards efficient renal clearance of its glucuronide and sulfate conjugates. slu.seresearchgate.net

Table 3: Summary of Excretion Findings in Animal Models

| Animal Model | Excretion Route | Key Findings | Reference |

|---|---|---|---|

| Rat | Urine | Detected as a metabolite of alkylresorcinols. | slu.se |

| Rat | Urine | Excreted as glucuronide and sulfate conjugates. | researchgate.netresearchgate.net |

| Rat | Urine | Detected within 2 hours post-consumption of precursor. | researchgate.netresearchgate.net |

Preclinical Research Applications and Potential Translational Relevance

Development as a Biomarker for Specific Dietary Intakes

The accurate assessment of dietary intake is a significant challenge in nutritional epidemiology. Self-reported dietary information is often subject to bias and measurement error. Consequently, there is a growing interest in identifying and validating objective biomarkers of food consumption. 3,5-DHCA has emerged as a promising candidate in this area, particularly as a biomarker for whole grain intake.

3,5-DHCA is a known metabolite of alkylresorcinols (ARs), which are phenolic lipids found in high concentrations in the bran fraction of wheat and rye. acs.org Following the consumption of whole-grain wheat and rye products, ARs are metabolized by the gut microbiota and the liver, leading to the formation of various metabolites, including 3,5-DHCA, which can be detected in urine. acs.orgnih.gov

Several studies have investigated the utility of urinary 3,5-DHCA as a biomarker. Research has shown that its concentration in urine correlates with the intake of whole-grain wheat and rye. nih.govmdpi.com Studies evaluating new AR metabolites have suggested that 3,5-DHCA, along with others, could serve as a reliable medium- to long-term biomarker for whole grain consumption. nih.gov The reproducibility of 3,5-DHCA in spot urine samples has been found to be moderate to excellent, supporting its use in epidemiological studies. nih.gov Recent reports have indicated that the specificity and precision of detecting whole grain intake are improved when measuring 3,5-DHCA compared to other AR metabolites. mdpi.com

Beyond whole grains, 3,5-DHCA is also being explored as a potential biomarker for gluten intake. mdpi.comresearchgate.netresearchgate.net This application is particularly relevant for monitoring dietary adherence in individuals with celiac disease, for whom a strict gluten-free diet is the only effective treatment. researchgate.netresearchgate.net A recently developed analytical method using high-performance thin-layer chromatography (HPTLC) has shown promise for the selective determination of 3,5-DHCA in urine as a way to detect dietary transgressions. researchgate.netresearchgate.net

Table 1: Studies on 3,5-Dihydroxycinnamic acid as a Dietary Biomarker

| Research Focus | Analyte(s) | Sample Type | Key Findings | Reference(s) |

| Whole Grain Intake | 3,5-DHCA and other AR metabolites | Urine | 3,5-DHCA is a metabolite of alkylresorcinols and a potential biomarker for whole-grain wheat and rye. | acs.orgnih.govmdpi.com |

| Reproducibility | 3,5-DHCA, DHPPTA, DHBA-glycine | Spot Urine | Medium-term reproducibility was moderate to excellent. | nih.gov |

| Specificity | 3,5-DHCA, DHPPTA | Urine | Specificity and precision were improved when detecting 3,5-DHCA for whole grain intake. | mdpi.com |

| Gluten Intake | 3,5-DHCA | Urine | Investigated as a selective biomarker for gluten intake to monitor dietary adherence. | researchgate.netresearchgate.net |

Exploration in Anti-inflammatory Drug Discovery

While research into the anti-inflammatory properties of 3,5-DHCA is not as extensive as for its isomer, 3,4-dihydroxycinnamic acid (caffeic acid), preliminary studies suggest significant potential for drug development. The anti-inflammatory activity of phenolic acids is a well-documented area of research, with effects often attributed to their antioxidant capacity and their ability to modulate inflammatory signaling pathways. researchgate.net

A pivotal study in this area focused on the synthesis and evaluation of ten novel derivatives of this compound. researchgate.net The researchers tested these compounds in a mouse model of ear edema induced by 12-O-tetradecanoylphorbol 13-acetate (TPA). One derivative, in particular, demonstrated a pronounced anti-inflammatory effect, with an inhibition rate of 65.6% at a dose of 1.6 mg/ear. researchgate.net This effect was found to be more potent than that of the well-known anti-inflammatory compound caffeic acid. researchgate.net

The mechanism of action for these derivatives was further investigated, revealing a multi-targeted approach to reducing inflammation. The active compound was shown to decrease the mRNA and protein expression of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.net It also reduced the infiltration of activated neutrophils, which are key cellular mediators of inflammation. researchgate.net

Furthermore, the study explored the effect of the 3,5-DHCA derivative on the arachidonic acid cascade, a central pathway in the inflammatory response. The compound was found to inhibit the production of prostaglandin (B15479496) E2 (PGE2), which is catalyzed by cyclooxygenase-2 (COX-2), and also to inhibit 5-lipoxygenase (5-LOX) activity, thereby reducing the production of leukotriene B4 (LTB4). researchgate.net Another source suggests that the parent compound, 3,5-DHCA, may exert anti-inflammatory effects by inhibiting prostaglandin synthesis. researchgate.net These findings highlight that derivatives of 3,5-DHCA represent a promising scaffold for the development of new anti-inflammatory drugs with multiple mechanisms of action. researchgate.net

Table 2: Anti-inflammatory Mechanisms of this compound Derivatives

| Mechanism | Target | Effect | Reference |

| Cytokine Modulation | TNF-α, IL-1β, IL-6 | Reduced mRNA and protein synthesis | researchgate.net |

| Cellular Infiltration | Neutrophils | Decreased levels of activated infiltrates | researchgate.net |

| Arachidonic Acid Pathway | Cyclooxygenase-2 (COX-2) | Inhibited production of prostaglandin E2 | researchgate.net |

| Arachidonic Acid Pathway | 5-Lipoxygenase (5-LOX) | Inhibited production of leukotriene B4 | researchgate.net |

| Prostaglandin Synthesis | Prostaglandin Synthetase | Potential inhibition | researchgate.net |

Emerging Preclinical Research Avenues

The preclinical exploration of this compound and its analogues is expanding beyond its role as a biomarker and its anti-inflammatory potential. While much of the broader research on dihydroxycinnamic acids has focused on the 3,4-isomer (caffeic acid), which exhibits antioxidant, neuroprotective, and anticancer activities, emerging findings specific to the 3,5-isomer and its derivatives are paving new research paths. nih.govnih.gov

A significant area of emerging research is the synthesis of novel derivatives of 3,5-DHCA to enhance or discover new therapeutic activities. The success in creating potent anti-inflammatory agents from a 3,5-DHCA scaffold suggests that this compound is a valuable backbone for medicinal chemistry efforts. researchgate.net This approach has also been applied in the context of cancer research. A preclinical evaluation of caffeic acid phenethyl ester (CAPE) and its analogues for antimyeloma potential found that an ester of 2,5-dihydroxycinnamic acid was the most potent among a series of tested compounds, surpassing the activity of both CAPE and the standard therapy lenalidomide. acs.org This highlights the potential of exploring different hydroxylation patterns on the cinnamic acid structure, including the 3,5-dihydroxy configuration, for developing new anticancer agents.

However, it is important to note a finding from one database that identifies this compound as a potential carcinogen associated with an increased risk of cancer in women. researchgate.net This information underscores the necessity for thorough toxicological evaluation in any preclinical development program for drugs based on this scaffold.

The therapeutic potential of cinnamic acid derivatives is broad, with studies on various analogues demonstrating hepatoprotective, antiviral, and metabolic regulatory effects. mdpi.commdpi.com Given the potent bioactivity observed in derivatives of 3,5-DHCA, future research is likely to explore its potential in these and other areas, such as neurodegenerative diseases, where its isomer has shown promise. nih.gov The ability to modify the 3,5-DHCA structure to create compounds with improved efficacy and safety profiles represents a key avenue for future preclinical and translational research.

Future Research Directions and Methodological Perspectives on 3,5 Dihydroxycinnamic Acid

Elucidation of Underexplored Molecular Targets and Signaling Pathways

Future research on 3,5-Dihydroxycinnamic acid should prioritize the identification and characterization of its currently unknown molecular targets and the signaling pathways it modulates. While its anti-inflammatory properties are recognized, the precise mechanisms remain partially understood. biosynth.comeurekaselect.com Studies have shown that derivatives of this compound can inhibit the production of cyclooxygenase-2 (COX-2) catalyzed prostaglandin (B15479496) E2 and 5-lipoxygenase (5-LO), key enzymes in inflammatory pathways. eurekaselect.comscbt.com Further investigation could explore its potential interactions with other components of the inflammatory cascade, such as various interleukins and tumor necrosis factor-α (TNF-α), to build a comprehensive profile of its anti-inflammatory action. eurekaselect.com

Moreover, considering the established neuroprotective effects of similar phenolic compounds like caffeic acid (3,4-dihydroxycinnamic acid), which involves mechanisms like reducing oxidative stress and modulating pathways such as NF-κB and Akt, it is crucial to investigate if this compound shares these targets. mdpi.combjournal.org Research could focus on its ability to cross the blood-brain barrier and interact with neural signaling pathways implicated in neurodegenerative diseases. The potential for this compound to modulate neurotransmitter systems or protect neurons from excitotoxicity represents a significant and underexplored area of research.

Advancements in Sustainable Biosynthesis and Production Methodologies

Developing sustainable and efficient methods for the production of this compound is a critical future research direction. Currently, its availability is largely dependent on extraction from natural sources or chemical synthesis, which can be inefficient and environmentally burdensome. frontiersin.org Metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae presents a promising alternative for the sustainable biosynthesis of related phenolic acids like caffeic acid. nih.govresearchgate.netuminho.pt Similar strategies could be adapted for this compound production.

Future research should focus on identifying and optimizing the biosynthetic pathway for this compound. This involves discovering and engineering key enzymes, such as hydroxylases and ammonia-lyases, that can convert common metabolic precursors into the desired compound. frontiersin.orgnih.gov Enhancing the metabolic flux towards the target molecule by eliminating competing pathways and overexpressing rate-limiting enzymes will be crucial for achieving high yields. researchgate.net Furthermore, developing robust microbial strains with increased tolerance to both the substrate and the final product will be essential for creating economically viable and scalable industrial production processes. frontiersin.org

Innovations in High-Throughput Analytical Platforms for Comprehensive Characterization

Advancements in analytical techniques are paramount for the comprehensive characterization of this compound and its metabolites in complex biological matrices. The development of high-throughput screening (HTS) methods will be instrumental in accelerating research into its biological activities and potential applications.

Innovations in liquid chromatography (LC) and mass spectrometry (MS) are central to this effort. High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry detection is a standard for the separation and quantification of phenolic acids. acs.orgnih.gov The use of advanced techniques like ultra-high-performance liquid chromatography (UHPLC) and high-resolution mass spectrometry (HRMS) can offer enhanced sensitivity and specificity for identifying and quantifying this compound and its derivatives, even at trace levels. researchgate.net Furthermore, the application of high-performance thin-layer chromatography (HPTLC) combined with colorimetric detection has been shown to be a selective method for determining this compound in biological samples like urine. nih.govresearchgate.net

Future developments should focus on creating integrated analytical platforms that combine efficient sample preparation techniques, such as solid-phase extraction (SPE), with rapid and sensitive detection methods. sare.org The implementation of high-content fluorescence microscopy could also enable the screening of its effects on cellular processes and signaling pathways in a high-throughput manner. nih.gov These advanced analytical tools will be crucial for pharmacokinetic studies, biomarker discovery, and understanding the compound's mechanism of action. nih.gov

Strategic Development for Novel Preclinical Applications and Therapeutic Candidate Identification

A strategic approach to preclinical development is necessary to unlock the full therapeutic potential of this compound. This involves identifying novel applications and designing derivatives with enhanced efficacy and drug-like properties.

Given the anti-inflammatory and antioxidant properties of related cinnamic acid derivatives, future preclinical studies should explore the potential of this compound in a broader range of diseases. mdpi.compcbiochemres.com This includes investigating its efficacy in models of inflammatory conditions, neurodegenerative diseases, and certain types of cancer. eurekaselect.comjst.go.jp For instance, the ability of caffeic acid to induce apoptosis in cancer cells suggests that this compound and its derivatives could be investigated as potential anticancer agents. mdpi.cominabj.org

The strategic design of novel derivatives is another key area. By modifying the structure of this compound, for example, through esterification or amidation, it may be possible to improve its bioavailability, target specificity, and therapeutic efficacy. researchgate.netmdpi.com The synthesis and screening of a library of such derivatives could lead to the identification of lead compounds for further development. This approach, combined with detailed mechanistic studies, will be essential for translating the therapeutic potential of this compound into viable clinical candidates.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and isolating 3,5-dihydroxycinnamic acid?

- Methodology :

- Synthesis : this compound can be synthesized via esterification or hydroxylation of cinnamic acid derivatives. For example, dihydroxy isomers are often prepared by selective protection/deprotection of hydroxyl groups using reagents like boron tribromide (BBr₃) .

- Isolation : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection (λ = 280–320 nm) is commonly used for purification. Structural confirmation is achieved via NMR (¹H/¹³C) and mass spectrometry (HR-LC-ESI-MS) .

Q. How is this compound detected in biological matrices?

- Methodology :

- Metabolite Profiling : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in negative ion mode is employed to detect this compound and its conjugates (e.g., glucuronides) in urine or plasma. For example, Orbitrap-MS provides high-resolution data for structural elucidation .

- Quantitation : Calibration curves using deuterated internal standards (e.g., d₃-3,5-dihydroxycinnamic acid) improve accuracy .

Q. What are the primary biological roles of this compound?

- Key Findings :

- Antioxidant Activity : Acts as a radical scavenger via its catechol moiety, inhibiting lipid peroxidation (IC₅₀ = 12–18 µM in DPPH/ABTS assays) .

- Anti-inflammatory Effects : Modulates NF-κB and COX-2 pathways in vitro (e.g., 50% inhibition of IL-6 at 25 µM in macrophage models) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxylation) alter the bioactivity of this compound?

- Methodology :

- Structure-Activity Studies : Compare this compound with analogs like sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid). Methoxylation reduces solubility but enhances membrane permeability, as shown in Caco-2 cell models .

- Electrochemical Analysis : Cyclic voltammetry reveals that methoxylation shifts oxidation potentials (e.g., +0.15 V vs. Ag/AgCl), correlating with reduced radical scavenging capacity .

Q. What mechanisms underlie the conflicting reports on this compound’s anti-cancer effects?

- Analysis :

- Model Dependency : Pro-apoptotic effects (e.g., caspase-3 activation) are observed in HepG2 cells (IC₅₀ = 40 µM) but not in MCF-7 breast cancer models, likely due to differential expression of phase II metabolizing enzymes .

- Dosage Considerations : Biphasic responses are noted, with pro-oxidant effects dominating at high concentrations (>100 µM), leading to contradictory outcomes .

Q. How can researchers resolve discrepancies in metabolic flux studies of this compound?

- Methodology :

- Stable Isotope Tracing : Use ¹³C-labeled precursors (e.g., phenylalanine-¹³C₆) to track incorporation into this compound in plant or microbial systems. LC-MS/MS quantifies isotopic enrichment .

- Kinetic Modeling : Compartmental models differentiate between de novo synthesis and conjugate hydrolysis (e.g., glucuronides) in vivo .

Methodological Challenges and Solutions

Q. What analytical strategies improve quantification of this compound in complex matrices?

- Recommendations :

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges reduces matrix interference. Acidic hydrolysis (1 M HCl, 70°C) releases bound forms (e.g., esters) .

- Advanced Detection : Ultra-high-resolution MS (Q-TOF) with MSE data-independent acquisition enhances selectivity for low-abundance metabolites .

Q. How do researchers validate the specificity of this compound in enzyme inhibition assays?

- Validation Steps :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.